molecular formula C18H15N3O2 B2435894 (2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide CAS No. 496021-19-3

(2E)-2-cyano-3-[4-(prop-2-en-1-yloxy)phenyl]-N-(pyridin-2-yl)prop-2-enamide

Cat. No.: B2435894
CAS No.: 496021-19-3
M. Wt: 305.337
InChI Key: CXVYYRSJBRMTHQ-NTCAYCPXSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the overall yield .


Molecular Structure Analysis

This involves using techniques like X-ray crystallography, NMR spectroscopy, or computational methods to determine the 3D structure of the molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .


Physical and Chemical Properties Analysis

This involves measuring properties like melting point, boiling point, solubility, and stability. It could also involve studying how these properties change under different conditions .

Scientific Research Applications

Molecular Interactions and Physical Properties

  • Tekade et al. (2015) conducted a study on the molecular interactions of a similar compound in ethanol solutions. They explored various acoustical parameters like adiabatic compressibility, intermolecular free length, and internal pressure. This research provides insights into the nature of the solute and its impact on solvent structure, which can be relevant for the study of your compound in solution-based systems (Tekade et al., 2015).

Synthesis and Structural Analysis

  • Ghosh et al. (2000) discussed the synthesis of three leflunomide metabolite analogs, which are structurally similar to your compound. They focused on molecular structures, hydrogen-bonding networks, and crystal packing, which are critical for understanding the physicochemical properties of such compounds (Ghosh et al., 2000).

Pharmacological and Biological Screening

  • Bhat et al. (2014) synthesized and screened a series of pyrimidine derivatives, related to your compound, for their anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This research is significant for understanding the potential biological activities and therapeutic applications of such compounds (Bhat et al., 2014).

Antimicrobial and Antioxidant Activity

  • Rusnac et al. (2020) studied the antimicrobial and antioxidant activity of compounds formed from the condensation reaction between 2-acetylpyridine and 2-formylpyridine. This research is valuable for exploring the potential use of your compound in antimicrobial and antioxidant applications (Rusnac et al., 2020).

Non-linear Optical and Molecular Docking Properties

  • Jayarajan et al. (2019) conducted experimental and computational studies on compounds related to yours, focusing on non-linear optical properties and molecular docking analyses. Such studies are essential for understanding the interaction of these compounds with biological targets and their potential applications in optical technologies (Jayarajan et al., 2019).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve understanding how the compound interacts with biological macromolecules, and the biochemical pathways it affects .

Safety and Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. It includes knowing how to safely handle, store, and dispose of the compound .

Future Directions

This involves identifying areas of ongoing research involving the compound. It could include potential applications, unsolved problems, or new methods of synthesis .

Properties

IUPAC Name

(E)-2-cyano-3-(4-prop-2-enoxyphenyl)-N-pyridin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2/c1-2-11-23-16-8-6-14(7-9-16)12-15(13-19)18(22)21-17-5-3-4-10-20-17/h2-10,12H,1,11H2,(H,20,21,22)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVYYRSJBRMTHQ-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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